molecular formula C16H27NO4 B8492894 Tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B8492894
M. Wt: 297.39 g/mol
InChI Key: JCNZBTDFNCQZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[45]decane-8-carboxylate is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction is carried out in toluene at a molar ratio of 1:1.5, resulting in the formation of the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized spiro compounds.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyethyl and oxo functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H27NO4/c1-11(18)12-5-6-16(13(12)19)7-9-17(10-8-16)14(20)21-15(2,3)4/h11-12,18H,5-10H2,1-4H3

InChI Key

JCNZBTDFNCQZMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2(C1=O)CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate from Procedure 1, Step G (1.2 g, 4.70 mmol) was dried by evaporating with toluene (5 mL) three times in vacuo, dissolved in tetrahydrofuran (50 mL), and cooled to −78° C. To this solution was added lithium diisopropylamide mono(tetrahydrofuran) (6.3 mL, 9.4 mmol, 1.5 M in cyclohexane). The reaction mixture was stirred for 35 min at −78° C. before adding acetaldehyde (0.527 mL, 9.4 mmol). After 10 min, the reaction mixture was diluted with diethyl ether, poured into saturated ammonium chloride, and extracted three times with diethyl ether. The organic layers were combined, washed with brine, dried over sodium sulfate, filtered, and concentrated to afford 6.7 g of a clear oil. The residue was purified by flash chromatography eluting with 20–40% ethyl acetate/hexanes to give the title compound (0.620 g).
Quantity
1.2 g
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reactant
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6.3 mL
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reactant
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0.527 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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